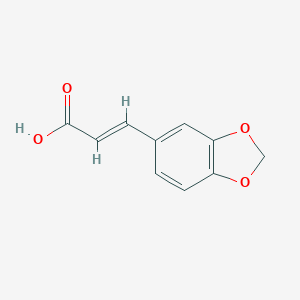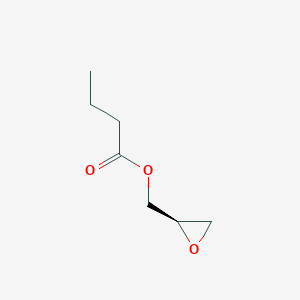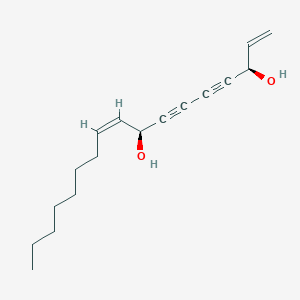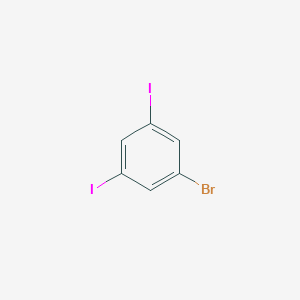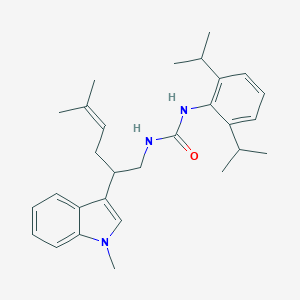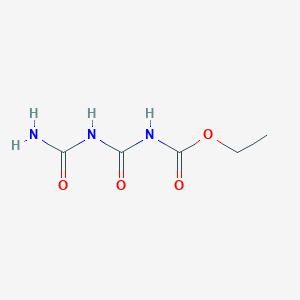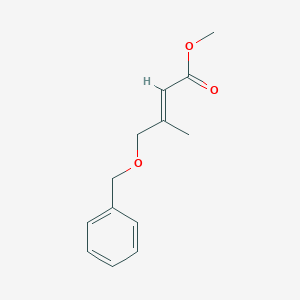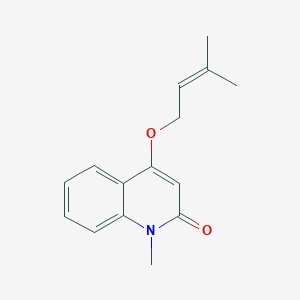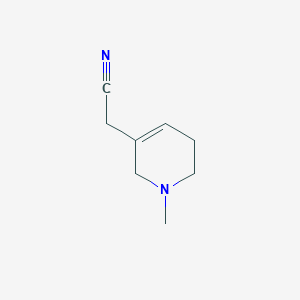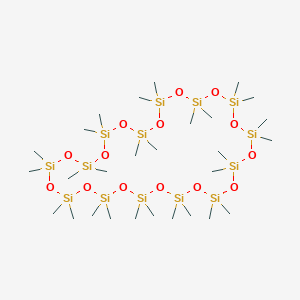
Cyclotetradecasiloxane, octacosamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetradecasiloxane, octacosamethyl-, also known as D4, is a chemical compound that belongs to the family of siloxanes. It is widely used in the production of various consumer and industrial products, including personal care items, electronics, and automotive parts. Despite its widespread use, concerns have been raised about the potential health and environmental risks associated with D4. In
Wirkmechanismus
The exact mechanism of action of Cyclotetradecasiloxane, octacosamethyl- is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Cyclotetradecasiloxane, octacosamethyl- has been shown to accumulate in various tissues, including the liver and kidneys, and may have the potential to cause cellular damage.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to Cyclotetradecasiloxane, octacosamethyl- can cause a range of biochemical and physiological effects, including changes in hormone levels, liver and kidney damage, and developmental toxicity. Cyclotetradecasiloxane, octacosamethyl- has also been shown to have neurotoxic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclotetradecasiloxane, octacosamethyl- has several advantages for use in lab experiments, including its stability and low toxicity. However, it is important to note that Cyclotetradecasiloxane, octacosamethyl- is a volatile organic compound and can be difficult to handle and store. Additionally, the potential health and environmental risks associated with Cyclotetradecasiloxane, octacosamethyl- should be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclotetradecasiloxane, octacosamethyl-, including the development of alternative synthesis methods that do not rely on the use of hazardous chemicals, the investigation of the long-term health effects of Cyclotetradecasiloxane, octacosamethyl- exposure, and the development of safer alternatives for use in consumer and industrial products.
In conclusion, Cyclotetradecasiloxane, octacosamethyl-, or Cyclotetradecasiloxane, octacosamethyl-, is a widely used siloxane compound that has been extensively studied for its potential health and environmental effects. While Cyclotetradecasiloxane, octacosamethyl- has several advantages for use in lab experiments, its potential risks should be carefully considered. Future research should focus on developing safer alternatives and investigating the long-term health effects of Cyclotetradecasiloxane, octacosamethyl- exposure.
Synthesemethoden
Cyclotetradecasiloxane, octacosamethyl- can be synthesized through a variety of methods, including the ring-opening polymerization of octamethylcyclotetrasiloxane (Cyclotetradecasiloxane, octacosamethyl-H8) or the hydrolysis of tetrachlorosilane. The ring-opening polymerization method is the most commonly used method for synthesizing Cyclotetradecasiloxane, octacosamethyl-, and it involves the use of a catalyst, such as potassium hydroxide, to initiate the reaction. The resulting product is a cyclic siloxane with a molecular formula of C14H28O4Si4.
Wissenschaftliche Forschungsanwendungen
Cyclotetradecasiloxane, octacosamethyl- has been extensively studied for its potential health and environmental effects. In scientific research, Cyclotetradecasiloxane, octacosamethyl- is used as a reference material or standard in analytical chemistry, as well as a solvent in the synthesis of other siloxanes. It is also used as a lubricant and anti-foaming agent in the production of various industrial products.
Eigenschaften
CAS-Nummer |
149050-40-8 |
|---|---|
Produktname |
Cyclotetradecasiloxane, octacosamethyl- |
Molekularformel |
C28H84O14Si14 |
Molekulargewicht |
1038.1 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28-octacosamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28-tetradecasilacyclooctacosane |
InChI |
InChI=1S/C28H84O14Si14/c1-43(2)29-44(3,4)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(5,6)30-43/h1-28H3 |
InChI-Schlüssel |
ZHDAYCIVVMINRB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Synonyme |
OCTACOSAMETHYLCYCLOTETRADECASILOXANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





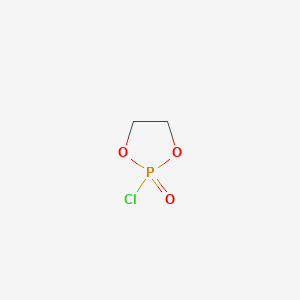
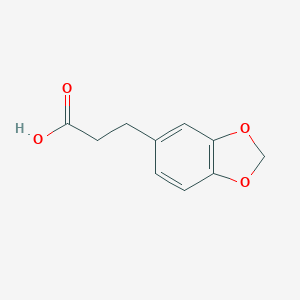
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
